Meta-Substituted Phenyl Core Differentiates from Ortho- and Para-Isomers in Binding Pocket Compatibility
The 3-(1-methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride (CAS 941716-85-4) features a 1,3-disubstituted phenyl core, a regioisomeric arrangement that is distinct from its 1,2- (ortho) and 1,4- (para) analogs. This meta-substitution pattern creates a unique vector and angle for the sulfonyl chloride group relative to the pyrazole ring, a geometric constraint that is often critical for optimal fit within protein binding pockets. While direct comparative binding data for this specific sulfonyl chloride is not publicly available, studies on analogous pyrazole-benzenesulfonamide inhibitors for targets like human Carbonic Anhydrase (hCA) and Cyclooxygenase-2 (COX-2) demonstrate that meta-substituted analogs exhibit distinct activity profiles compared to their ortho- and para- counterparts [1][2]. For example, in a series of pyrazole-based benzenesulfonamides as hCA inhibitors, the position of the sulfonamide group on the phenyl ring was found to be a key determinant of isoform selectivity and potency, with meta-substituted compounds showing a different inhibitory fingerprint than their ortho- or para-substituted analogs [1].
| Evidence Dimension | Regioisomeric binding affinity and selectivity (inferred from sulfonamide analogs) |
|---|---|
| Target Compound Data | 3-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride (meta-substituted, CAS 941716-85-4) |
| Comparator Or Baseline | 2-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride (ortho-isomer) and 4-(1-Methyl-1H-pyrazol-5-yl)benzene-1-sulfonyl chloride (para-isomer) |
| Quantified Difference | Qualitative difference in binding pocket fit and biological activity observed for analogous sulfonamide series [1]. |
| Conditions | In silico docking studies and in vitro enzyme inhibition assays for related sulfonamide derivatives. |
Why This Matters
For procurement in drug discovery, selecting the correct regioisomer (CAS 941716-85-4) is essential, as the ortho- or para-isomers would likely lead to different SAR outcomes and could derail a lead optimization campaign.
- [1] Synthesis, biological evaluation and in silico modelling studies of 1,3,5-trisubstituted pyrazoles carrying benzenesulfonamide as potential anticancer agents and selective cancer-associated hCA IX isoenzyme inhibitors. Reference ID: 69710. Available at: https://rrc.nbrp.jp/ View Source
- [2] Novel (pyrazolyl)benzenesulfonamides with a nitric oxide-releasing moiety as selective cyclooxygenase-2 inhibitors. Available at: https://lsf.uni-rostock.de/ View Source
